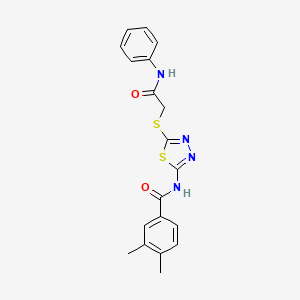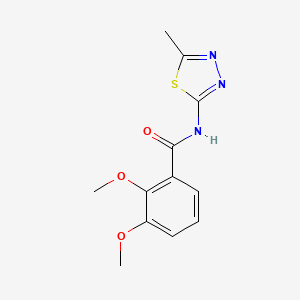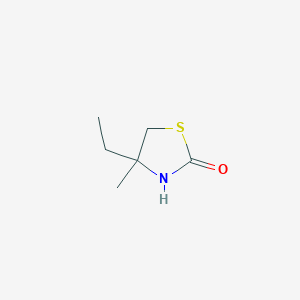![molecular formula C16H21N5O B2874641 1-{[1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine CAS No. 1351788-36-7](/img/structure/B2874641.png)
1-{[1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s likely that it could be synthesized through a series of reactions involving the formation of the triazole ring, the introduction of the ethylphenyl group, and the formation of the carbonyl and amine groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central piperidine ring. The presence of the amine and carbonyl groups could potentially allow for the formation of hydrogen bonds, influencing the compound’s three-dimensional structure .Chemical Reactions Analysis
Amines are known to undergo a variety of chemical reactions, including nucleophilic addition to carbonyl compounds . The presence of the triazole ring could also influence the compound’s reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine and carbonyl groups could make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
- A study by Bektaş et al. (2007) involved the synthesis of various 1,2,4-triazole derivatives, which is relevant to the chemical structure of interest. These compounds were screened for their antimicrobial activities, and some exhibited good to moderate effectiveness against test microorganisms (Bektaş et al., 2007).
Reduction, Mannich Reaction, and Antimicrobial Activity Evaluation
- Fandaklı et al. (2012) explored the antimicrobial activity of new 1,2,4-triazol-3-one derivatives, including their synthesis through the Mannich reaction, which is a key process in creating compounds similar to the one . These compounds displayed significant antimicrobial activities compared to a standard like ampicillin (Fandaklı et al., 2012).
Decomposition and Transformation Studies
- Stevens' research (1974) on the decomposition of 4-Arylamino-1,2,3-benzotriazines and their precursors in secondary amines, like piperidine, offers insights into the chemical behavior of structurally similar compounds. These transformations might be relevant for understanding the reactions and stability of 1-{[1-(3-Ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine (Stevens, 1974).
Synthesis of N,S-Containing Heterocycles
- Dotsenko et al. (2012) conducted a study on the aminomethylation of piperidinium derivatives, resulting in the formation of tetraazatricyclo compounds. This research offers a perspective on the synthesis pathways that might be employed for similar compounds, including the one (Dotsenko et al., 2012).
Regioselective Reactions and Pharmacological Activities
- Research by Nithinchandra et al. (2012) on the synthesis of new Mannich and Schiff bases containing sydnone, with structures involving triazole, highlights the potential pharmacological activities of such compounds. This study may provide insights into the possible biological activities of this compound (Nithinchandra et al., 2012).
1,3-Dipolar Cycloaddition Reactions
- Greig et al. (1987) explored the 1,3-dipolar cycloaddition reactions of nitrilium betaines with aryl thiocyanates and selenocyanates. The study provides a comprehensive understanding of reactions involving compounds similar to the 1,2,4-triazole structure, which is integral to understanding the chemical behavior of the compound (Greig et al., 1987).
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. It’s important to handle all chemicals with appropriate safety precautions.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-aminopiperidin-1-yl)-[1-(3-ethylphenyl)triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-2-12-4-3-5-14(10-12)21-11-15(18-19-21)16(22)20-8-6-13(17)7-9-20/h3-5,10-11,13H,2,6-9,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNUAHHTBGBTKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2874559.png)
![tert-butyl N-[3,3,3-trifluoro-2-(methylamino)propyl]carbamate](/img/structure/B2874560.png)


![5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2874565.png)
![(5-(isopropoxymethyl)furan-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2874566.png)

![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2874569.png)

![Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2874573.png)



![1-(3-Fluorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2874581.png)
